molecular formula C27H28N2O6S2 B11631010 propan-2-yl 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate

propan-2-yl 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate

Cat. No.: B11631010
M. Wt: 540.7 g/mol
InChI Key: QYXZQKVANFTBAV-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1-(4-METHYLBENZENESULFONYL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1-(4-METHYLBENZENESULFONYL)-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. Common starting materials include indole derivatives and sulfonyl chlorides. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps might include the preparation of intermediates, purification processes such as crystallization or chromatography, and quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Researchers explore its behavior in various chemical environments and its potential for use in synthetic pathways.

Biology

Biologically, indole derivatives are known for their activity in various biological systems. This compound may be investigated for its potential as a pharmaceutical agent, with studies focusing on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Researchers might study its efficacy in treating specific diseases, its pharmacokinetics, and its safety profile.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with sulfonamide and sulfonyl functional groups. Examples might include:

  • 2-Methyl-5-(4-methylbenzenesulfonamido)-1H-indole-3-carboxylate
  • 1-(4-Methylbenzenesulfonyl)-1H-indole-3-carboxylate

Uniqueness

What sets PROPAN-2-YL 2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1-(4-METHYLBENZENESULFONYL)-1H-INDOLE-3-CARBOXYLATE apart is its specific combination of functional groups, which may confer unique reactivity and biological activity

Properties

Molecular Formula

C27H28N2O6S2

Molecular Weight

540.7 g/mol

IUPAC Name

propan-2-yl 2-methyl-1-(4-methylphenyl)sulfonyl-5-[(4-methylphenyl)sulfonylamino]indole-3-carboxylate

InChI

InChI=1S/C27H28N2O6S2/c1-17(2)35-27(30)26-20(5)29(37(33,34)23-13-8-19(4)9-14-23)25-15-10-21(16-24(25)26)28-36(31,32)22-11-6-18(3)7-12-22/h6-17,28H,1-5H3

InChI Key

QYXZQKVANFTBAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=C3C(=O)OC(C)C)C)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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